3-methyl-4-propyl-4H-1,2,4-triazole
Overview
Description
3-methyl-4-propyl-4H-1,2,4-triazole is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by a methyl group at the third position and a propyl group at the fourth position of the triazole ring. Triazoles are known for their versatile chemical properties and significant biological activities, making them valuable in various scientific fields .
Mechanism of Action
Target of Action
Triazole compounds, in general, are known to interact with a variety of enzymes and receptors in biological systems . They show versatile biological activities due to their ability to bind readily in the biological system .
Mode of Action
Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . This interaction leads to changes in the function of the target, which can result in various biological effects.
Biochemical Pathways
It’s known that triazole compounds can influence a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . These activities suggest that triazoles may affect multiple biochemical pathways.
Result of Action
Triazole compounds are known to exhibit a broad spectrum of therapeutic activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer effects . These effects suggest that triazoles can induce a variety of molecular and cellular changes.
Action Environment
It’s known that the activity of triazole compounds can be influenced by various factors, including ph, temperature, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
3-methyl-4-propyl-4H-1,2,4-triazole plays a significant role in biochemical reactions due to its ability to bind with a variety of enzymes and receptors. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various drugs and xenobiotics. The interaction with cytochrome P450 can lead to enzyme inhibition or activation, affecting the metabolic pathways of other compounds. Additionally, this compound can bind to receptors such as GABA receptors, influencing neurotransmission and exhibiting potential anticonvulsant properties .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. By modulating this pathway, this compound can affect gene expression and cellular metabolism, leading to changes in cell function. For instance, it has been reported to induce apoptosis in cancer cells, making it a potential candidate for anticancer therapy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For example, it can inhibit the activity of cytochrome P450 enzymes by binding to the heme group, preventing the metabolism of substrates. Additionally, this compound can activate certain receptors, such as GABA receptors, by binding to specific sites, leading to changes in ion channel activity and neurotransmission. These interactions result in alterations in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its degradation, affecting its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as anticonvulsant and anticancer activities, without significant adverse effects. At higher doses, toxic effects have been observed, including hepatotoxicity and neurotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications to minimize adverse effects while maximizing therapeutic benefits .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of metabolites that can be further processed by conjugation reactions. The involvement of cofactors such as NADPH is crucial for these metabolic processes. Additionally, this compound can affect metabolic flux by altering the activity of key enzymes in metabolic pathways, influencing the levels of metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as ABC transporters, which facilitate its uptake and efflux. Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as tissue perfusion and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and nucleus. The targeting signals and post-translational modifications of this compound play a role in directing it to specific compartments. For instance, the presence of specific amino acid sequences can direct this compound to the mitochondria, where it can exert its effects on mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-propyl-4H-1,2,4-triazole typically involves the reaction of appropriate hydrazides with suitable electrophiles. One common method is the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. For instance, the reaction of 3-methyl-1-propylhydrazine with formic acid can yield this compound through a cyclodehydration process .
Industrial Production Methods
Industrial production of triazoles often employs scalable and efficient synthetic routes. Microwave-induced cyclodehydration and triflic anhydride activation are some of the advanced techniques used to enhance the yield and purity of the final product. These methods are advantageous due to their shorter reaction times and reduced energy consumption .
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-propyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole compounds with various functional groups.
Scientific Research Applications
3-methyl-4-propyl-4H-1,2,4-triazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1,2,3-triazole: Another isomer of triazole with different nitrogen atom arrangements.
4-methyl-4H-1,2,4-triazole-3-thiol: A derivative with a thiol group at the third position.
1,2,4-triazole-3-thione: Contains a thione group at the third position.
Uniqueness
3-methyl-4-propyl-4H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and propyl groups enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes .
Properties
IUPAC Name |
3-methyl-4-propyl-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-3-4-9-5-7-8-6(9)2/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIELZMJNYYRADO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NN=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423029-23-5 | |
Record name | 3-methyl-4-propyl-4H-1,2,4-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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